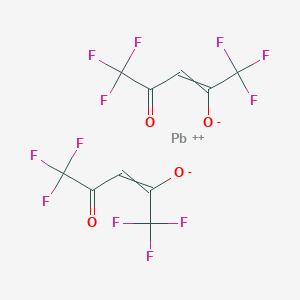
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is a chemical compound that features a lead ion coordinated with a hexafluorinated pentenolate ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) typically involves the reaction of lead salts with hexafluorinated pentenolate ligands under controlled conditions. One common method involves the use of lead(II) acetate and hexafluoroacetylacetone in a solvent such as ethanol. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead(2+) ion to lead(0) or lead(I) species.
Substitution: The hexafluorinated pentenolate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.
Major Products Formed
Oxidation: Lead oxides and fluorinated organic by-products.
Reduction: Metallic lead and partially reduced lead species.
Substitution: New lead complexes with different ligands.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of lead-based materials and catalysts.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in radiopharmaceuticals and diagnostic imaging.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) involves its interaction with molecular targets through coordination chemistry. The lead ion can form complexes with various ligands, influencing the reactivity and stability of the compound. The hexafluorinated pentenolate ligand contributes to the compound’s unique electronic properties, affecting its behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Aluminium (2E)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate
- Palladium (2+) bis [ (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]
- Barium bis [ (2Z)-1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate]
Uniqueness
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is unique due to the presence of the lead ion, which imparts distinct chemical and physical properties compared to its aluminum, palladium, and barium counterparts
Activité Biologique
1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is a complex chemical compound characterized by its unique structure and potential biological activities. It features a lead ion coordinated with a hexafluorinated pentenolate ligand. This compound is of interest in various fields including chemistry, biology, and medicine due to its unique properties and interactions with biological systems.
The molecular formula of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) is C10H2F12O4Pb with a molecular weight of 621 g/mol. Its structure allows for the formation of metal-chelate complexes that can interact with various biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C10H2F12O4Pb |
| Molecular Weight | 621 g/mol |
| CAS Number | 19648-88-5 |
| IUPAC Name | 1,1,1,5,5,5-Hexafluoro-4-oxopent-2-en-2-olate; lead(2+) |
The biological activity of this compound is primarily attributed to its ability to form metal-chelate complexes. Similar compounds have been shown to interact with various metal ions such as Cu(II), Ni(II), and Co(II), facilitating biochemical reactions. The interaction between the lead ion and biological molecules may influence cellular processes such as enzyme activity and signal transduction.
Target Interaction
The compound likely interacts with cellular targets through:
- Metal-Chelate Formation : Binding with proteins or enzymes that contain reactive sites for metal ions.
- Alteration of Cellular Pathways : Potential modulation of signaling pathways involved in cell growth and apoptosis.
Case Studies
In a study assessing the biological activity of hexafluorinated compounds:
- Cytotoxicity : The compound's effect on cell viability was evaluated across multiple cancer cell lines. Results indicated a concentration-dependent reduction in viability.
- Mechanistic Analysis : Flow cytometry revealed that certain hexafluorinated compounds induce cell cycle arrest at various phases depending on the specific cell line.
Environmental Stability and Safety
The stability of 1,1,1,5,5,5-Hexafluoro-4-oxo-2-penten-2-olate; lead(2+) can be influenced by environmental factors such as light and moisture. It is recommended to store the compound under nitrogen and protect it from light to maintain its efficacy.
Propriétés
Numéro CAS |
19648-88-5 |
|---|---|
Formule moléculaire |
C10H2F12O4Pb |
Poids moléculaire |
621 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;lead(2+) |
InChI |
InChI=1S/2C5H2F6O2.Pb/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2 |
Clé InChI |
VPDFYHDIFAQDGC-UHFFFAOYSA-L |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
SMILES canonique |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pb+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















